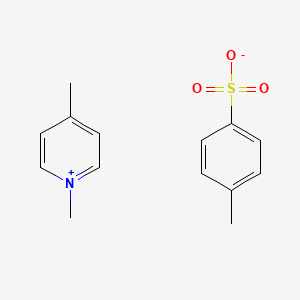

1,4-Dimethylpyridinium p-toluenesulfonate

描述

The exact mass of the compound 1,4-Dimethylpyridinium p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dimethylpyridinium p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpyridinium p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.C7H8O3S/c1-7-3-5-8(2)6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEMQXFWHOQUEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451019 | |

| Record name | AG-H-13324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78105-28-9 | |

| Record name | AG-H-13324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethylpyridinium p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1,4-Dimethylpyridinium p-toluenesulfonate CAS 78105-28-9 properties

This guide provides an in-depth technical analysis of 1,4-Dimethylpyridinium p-toluenesulfonate (CAS 78105-28-9), a specialized pyridinium salt critical to the development of nonlinear optical (NLO) materials and mild acid catalysis.

Strategic Reagent for NLO Chromophore Synthesis & Polymer Functionalization[1]

Executive Summary

1,4-Dimethylpyridinium p-toluenesulfonate (CAS 78105-28-9) is a quaternary ammonium salt derived from 4-picoline (4-methylpyridine). While chemically related to the common mild acid catalyst Pyridinium p-toluenesulfonate (PPTS), this methylated derivative serves a distinct and more specialized role.

Its primary utility lies in materials science , specifically as a precursor for organic nonlinear optical (NLO) crystals (e.g., stilbazolium derivatives).[1] The salt provides an activated methyl group at the 4-position, which is chemically primed for condensation reactions to generate high-hyperpolarizability chromophores. Additionally, it functions as a latent acid catalyst and ionic liquid component in the synthesis of functionalized polymers.

Chemical Identity & Physicochemical Properties

The compound consists of a permanently charged 1,4-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion. The tosylate counter-ion confers crystallinity and favorable solubility characteristics compared to halide equivalents.

| Property | Data |

| CAS Number | 78105-28-9 |

| IUPAC Name | 1,4-Dimethylpyridin-1-ium 4-methylbenzenesulfonate |

| Synonyms | 1,4-Dimethylpyridinium tosylate; N-Methyl-4-picolinium tosylate |

| Molecular Formula | C₁₄H₁₇NO₃S |

| Molecular Weight | 279.35 g/mol |

| Melting Point | 148–151 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Methanol, Ethanol, DMSO.[2][3] Low: Diethyl ether, Hexanes. |

| Hygroscopicity | Non-hygroscopic (unlike simple pyridinium halides) |

Synthesis & Manufacturing

Synthetic Pathway

The synthesis is a direct quaternization (Menshutkin reaction) involving the nucleophilic attack of the nitrogen lone pair of 4-methylpyridine onto the electrophilic methyl group of methyl p-toluenesulfonate.

Reaction Stoichiometry:

-

Substrate: 4-Methylpyridine (4-Picoline)

-

Alkylating Agent: Methyl p-toluenesulfonate (Methyl Tosylate)[4]

-

Product: 1,4-Dimethylpyridinium p-toluenesulfonate[1][2][5][6]

Mechanistic Visualization

The following diagram illustrates the synthesis of the salt and its subsequent activation for NLO material generation.

Figure 1: Synthesis pathway from precursors to NLO active chromophores.

Mechanistic Applications

Precursor for NLO Materials (Stilbazolium Salts)

This is the dominant application.[1] The methyl group at the 4-position of the pyridinium ring is acidified by the electron-withdrawing nature of the positively charged nitrogen.

-

Mechanism: In the presence of a weak base (e.g., piperidine), the 4-methyl group is deprotonated to form an enamine-like intermediate. This nucleophile attacks aromatic aldehydes in a Knoevenagel-type condensation.

-

Why Tosylate? The p-toluenesulfonate anion is preferred over iodide or chloride for crystal growth (e.g., via Slow Evaporation Solution Technique - SEST) because it often promotes non-centrosymmetric crystal packing, a requirement for Second Harmonic Generation (SHG).

Mild Acid Catalysis & Polymer Functionalization

Unlike free p-toluenesulfonic acid (strong acid), the pyridinium salt acts as a latent acid catalyst .

-

Equilibrium: At elevated temperatures, the salt exists in equilibrium with trace amounts of free acid and base, allowing for controlled catalysis of sensitive reactions like esterification or acetal formation .

-

Polymer Science: It is used to catalyze the esterification of side chains onto polymer backbones for NLO polymers, ensuring high loading without degrading the polymer chain.

Experimental Protocols

Protocol A: Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate

Note: Methyl p-toluenesulfonate is a potent alkylating agent. Handle with extreme care in a fume hood.

-

Reagents:

-

4-Methylpyridine (1.0 eq, 93.13 g/mol )

-

Methyl p-toluenesulfonate (1.05 eq, 186.23 g/mol )

-

Solvent: Anhydrous Toluene or Benzene (approx. 5 mL per gram of substrate).

-

-

Procedure:

-

Charge a dry round-bottom flask with 4-methylpyridine and solvent under nitrogen atmosphere.

-

Add methyl p-toluenesulfonate dropwise at room temperature to control the exotherm.

-

Heat the mixture to mild reflux (approx. 80–110 °C) for 2–4 hours. The product will precipitate as a white solid.

-

Cool to 0 °C. Filter the solid precipitate.

-

Purification: Recrystallize from hot ethanol or an ethanol/acetone mixture to yield high-purity white crystals.

-

Drying: Dry under vacuum at 60 °C to remove trace solvent.

-

Protocol B: Condensation to NLO Chromophore (General)

-

Reagents:

-

Procedure:

-

Dissolve equimolar amounts of the salt and aldehyde in methanol.

-

Add catalytic piperidine.

-

Reflux for 6–12 hours.[8] The solution will turn deep red/orange due to the formation of the conjugated stilbazolium system.

-

Cool and harvest crystals via slow evaporation (SEST) for optical quality materials.[1]

-

Safety & Handling (E-E-A-T)

-

Hazards:

-

Critical Precursor Warning: The starting material, Methyl p-toluenesulfonate , is a strong alkylating agent and potential carcinogen. It can methylate DNA. Once reacted to form the salt (CAS 78105-28-9), the alkylating potential is neutralized, making the salt significantly safer to handle than its precursors.

-

Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent contamination, although the salt is relatively stable.

References

-

Sigma-Aldrich. 1,4-Dimethylpyridinium p-toluenesulfonate Product Sheet.

-

PubChem. 1,4-Dimethylpyridinium p-toluenesulfonate Compound Summary. National Library of Medicine.

-

BenchChem. Synthesis and NLO Applications of Pyridinium Salts.

-

Tang, X., et al. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited. Synthetic Communications, 2013. (Contextual citation for catalytic mechanism).

-

MDPI. Crystal Growth of Tosylate Salts for Pharmaceutical and Optical Applications.

Sources

- 1. 1,4-Dimethylpyridinium p-toluenesulfonate | 78105-28-9 | Benchchem [benchchem.com]

- 2. 1,4-Dimethylpyridinium p-toluenesulfonate | C14H17NO3S | CID 10989591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. 1,4-Dimethylpyridinium p-toluenesulfonate 98 78105-28-9 [sigmaaldrich.com]

- 6. 1 4-DIMETHYLPYRIDINIUM P-TOLUENESULFONA& | 78105-28-9 [amp.chemicalbook.com]

- 7. 1,4-二甲基吡啶鎓对甲苯磺酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Production Method of 2-(4'-Methylphenyl)-pyridine - Chempedia - LookChem [lookchem.com]

1,4-Dimethylpyridinium p-toluenesulfonate chemical structure and molecular weight

The following technical guide details the chemical identity, structural properties, and synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate.

CAS Registry Number: 78105-28-9

Molecular Formula:

Executive Summary

1,4-Dimethylpyridinium p-toluenesulfonate is a quaternary ammonium salt characterized by a permanent positive charge on the pyridinium nitrogen. Unlike its protonated analog, Pyridinium p-toluenesulfonate (PPTS), this compound does not possess an acidic proton on the nitrogen atom. Consequently, its utility lies not in Brønsted acid catalysis, but rather in its application as an ionic liquid precursor, a phase-transfer catalyst, and a specialized reagent in the synthesis of nonlinear optical (NLO) polymers.

This guide provides a rigorous analysis of its structural architecture, stoichiometric properties, and synthetic pathways, distinguishing it from related pyridinium salts to ensure precise experimental application.

Chemical Structure & Molecular Architecture

Structural Components

The compound consists of two distinct ionic species held together by electrostatic forces:

-

The Cation (1,4-Dimethylpyridinium):

-

Core: A six-membered aromatic pyridine ring.

-

Substituents: A methyl group attached to the nitrogen (N-1 position) and a methyl group at the para position (C-4).

-

Electronic State: The nitrogen atom is quaternized (

hybridized), bearing a formal positive charge. This charge is delocalized across the aromatic ring, enhancing the acidity of the methyl protons at the C-4 position (pKa ~20-21), allowing for potential anhydrobase formation under basic conditions.

-

-

The Anion (p-Toluenesulfonate / Tosylate):

Structural Diagram

The following diagram illustrates the connectivity and ionic interaction between the cation and anion.

[6]

Molecular Weight & Stoichiometry[7][8]

Precise molecular weight calculations are critical for stoichiometric accuracy in synthesis and formulation.

| Component | Formula | Calculation ( | Contribution |

| Cation | 108.16 | ||

| Anion | 171.19 | ||

| Total Salt | Sum of Ions | 279.35 |

Note: The exact molecular weight may vary slightly (±0.01) depending on the specific atomic weight standard used (e.g., IUPAC 2021).

Physicochemical Properties[4][6][9]

-

Appearance: White to off-white crystalline powder or chunks.

-

Solubility:

-

High: Methanol (25 mg/mL, clear), Ethanol, DMSO.

-

Moderate/Low: Dichloromethane, Chloroform.[8]

-

Insoluble: Non-polar hydrocarbons (Hexane, Heptane).

-

-

Stability: Hygroscopic. Store at room temperature under inert atmosphere (nitrogen or argon) to prevent moisture absorption, which can alter stoichiometric weight during weighing.

Synthesis Protocol

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is a classic quaternization reaction (Menschutkin reaction). It involves the nucleophilic attack of the pyridine nitrogen on a methylating agent.[1]

Critical Distinction: Unlike the synthesis of PPTS (which mixes pyridine and p-toluenesulfonic acid), this synthesis requires Methyl p-toluenesulfonate (Methyl Tosylate) as the alkylating agent to permanently install the methyl group on the nitrogen.

Reaction Pathway

Step-by-Step Methodology

Note: Methyl p-toluenesulfonate is a strong alkylating agent and potential carcinogen. All operations must be performed in a fume hood.

-

Reagent Preparation:

-

Charge a dry round-bottom flask with 4-Methylpyridine (4-Picoline) (1.0 equiv).

-

Add anhydrous Acetonitrile or Acetone as the solvent (concentration ~0.5 M).

-

-

Addition:

-

Add Methyl p-toluenesulfonate (1.05 equiv) dropwise at room temperature. A slight excess ensures complete conversion of the nucleophile.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 80°C for acetonitrile) for 4–6 hours. The product often precipitates as the reaction progresses or upon cooling.

-

-

Isolation:

-

Cool the reaction mixture to 0°C.

-

Filter the white crystalline precipitate.

-

-

Purification:

-

Recrystallize from ethanol/diethyl ether or hot acetonitrile to remove unreacted starting materials.

-

Dry under high vacuum at 60°C for 12 hours.

-

Reaction Workflow Diagram

Applications in Research & Development

Nonlinear Optical (NLO) Materials

1,4-Dimethylpyridinium p-toluenesulfonate serves as a precursor or additive in the synthesis of organic NLO crystals, such as DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) analogs.[1] The tosylate anion promotes the formation of non-centrosymmetric crystal structures essential for second-harmonic generation [2].

Ionic Liquids & Electrolytes

As a pyridinium salt with a relatively low melting point (148°C), it falls into the category of high-melting ionic liquids. It is used to study charge transport mechanisms in organic electrolytes and can be modified (via anion exchange) to create room-temperature ionic liquids (RTILs) for electrochemical applications [3].

Distinction from PPTS (Catalysis Warning)

Researchers must not confuse this compound with Pyridinium p-toluenesulfonate (PPTS).

-

PPTS: A mild acid catalyst (

~ 5.2) used for acetal formation/cleavage.[8][9] -

1,4-Dimethylpyridinium Tosylate: A neutral quaternary salt (pH neutral in solution). It cannot function as a proton donor for acid catalysis. Its use in "catalysis" is strictly limited to phase-transfer roles or specific electrostatic catalysis in materials synthesis.

References

-

Sigma-Aldrich. 1,4-Dimethylpyridinium p-toluenesulfonate Product Specification. Link

-

Marder, S. R., et al. "Organic Nonlinear Optical Materials: Where Are We Now?" Science, 1994. Link

-

PubChem.[4][5][6][7][10] Compound Summary for CID 10989591: 1,4-Dimethylpyridinium p-toluenesulfonate. National Library of Medicine.[10] Link

Sources

- 1. 1,4-Dimethylpyridinium p-toluenesulfonate | 78105-28-9 | Benchchem [benchchem.com]

- 2. A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pyridinium p-toluene sulfonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 1,4-二甲基吡啶鎓对甲苯磺酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,4-Dimethylpyridinium p-toluenesulfonate | C14H17NO3S | CID 10989591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-二甲基吡啶鎓对甲苯磺酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,4-二甲基吡啶鎓对甲苯磺酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

- 9. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 10. 4-(Dimethylamino)pyridinium 4-toluenesulfonate | C14H18N2O3S | CID 11185494 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Tale of Two Pyridinium Salts: A Technical Guide to PPTS and 1,4-Dimethylpyridinium p-toluenesulfonate

Abstract

In the landscape of modern organic synthesis, pyridinium salts of p-toluenesulfonic acid serve as valuable and versatile reagents. This guide provides an in-depth comparative analysis of two such compounds: the widely utilized Pyridinium p-toluenesulfonate (PPTS) and its lesser-known, structurally distinct counterpart, 1,4-Dimethylpyridinium p-toluenesulfonate. We will dissect their fundamental structural differences, explore the resulting impact on their physicochemical properties and catalytic mechanisms, and delineate their respective applications in synthetic chemistry. This analysis aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent for their specific synthetic challenges, thereby enhancing efficiency, selectivity, and yield.

Introduction: The Pyridinium p-Toluenesulfonate Family

Pyridinium p-toluenesulfonate (PPTS) is a well-established reagent in the synthetic chemist's toolkit, prized for its role as a mild, organic-soluble acid catalyst.[1][2] It offers a convenient and often gentler alternative to strong mineral acids or p-toluenesulfonic acid (p-TsOH) itself, particularly when dealing with acid-sensitive substrates.[2][3] Its applications are extensive, most notably in the critical area of protecting group chemistry.[1][4]

A structural variant, 1,4-Dimethylpyridinium p-toluenesulfonate, presents an interesting case for comparison. While also an organic salt composed of a substituted pyridinium cation and a p-toluenesulfonate anion, the seemingly minor addition of two methyl groups fundamentally alters its nature and potential applications.[5][6] This guide will illuminate the key distinctions that every synthetic chemist should understand.

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The primary divergence between these two reagents lies in the structure of the cation. PPTS is formed from the simple protonation of pyridine, whereas 1,4-Dimethylpyridinium p-toluenesulfonate is the product of the quaternization of 1,4-dimethylpyridine.[5][7] This seemingly subtle difference has profound implications for their chemical behavior.

Figure 1: Chemical Structures of PPTS and 1,4-Dimethylpyridinium p-toluenesulfonate.

Pyridinium p-toluenesulfonate (PPTS)

PPTS is a salt formed by the acid-base reaction between pyridine (a weak base) and p-toluenesulfonic acid (a strong acid). The resulting pyridinium cation possesses a proton on the nitrogen atom, which is the source of its Brønsted acidity. The pKa of the pyridinium ion is approximately 5.2-5.5, making it a mild acid catalyst.[8][9] It typically appears as a white to off-white crystalline powder, soluble in polar organic solvents such as dichloromethane, chloroform, acetone, and ethanol.[2][10]

1,4-Dimethylpyridinium p-toluenesulfonate

This compound features a 1,4-dimethylpyridinium cation. The key structural differences from PPTS are:

-

N-Methyl Group: The nitrogen atom is quaternized, meaning it is bonded to a methyl group in addition to the two ring carbons. Consequently, it lacks an acidic proton directly on the nitrogen and cannot function as a Brønsted acid in the same manner as PPTS.

-

4-Methyl Group: An electron-donating methyl group is present at the 4-position of the pyridine ring.

It is also a powder or crystalline solid and is noted to be soluble in methanol. Its synthesis involves the reaction of 1,4-dimethylpyridine with a p-toluenesulfonic acid derivative, a nucleophilic substitution that forms the quaternary salt.[5]

Comparative Physicochemical Data

| Property | Pyridinium p-toluenesulfonate (PPTS) | 1,4-Dimethylpyridinium p-toluenesulfonate |

| CAS Number | 24057-28-1[11] | 78105-28-9 |

| Molecular Formula | C₁₂H₁₃NO₃S[12] | C₁₄H₁₇NO₃S |

| Molecular Weight | 251.30 g/mol [11] | 279.35 g/mol |

| Appearance | White to off-white crystalline powder[10] | Powder, crystals, or chunks |

| Melting Point | ~117-120 °C[12][13] | 148-151 °C |

| Acidity Source | Brønsted Acid (Proton on Nitrogen) | Lewis Acid / Other |

| Cation pKa | ~5.2 - 5.5 (for Pyridinium ion)[8][9] | N/A (Quaternary Nitrogen) |

| Solubility | Soluble in DCM, CHCl₃, Acetone, Ethanol[2] | Soluble in Methanol (25 mg/mL) |

Mechanism of Action: Brønsted Acidity vs. Alternative Catalytic Roles

The fundamental difference in their catalytic function stems directly from their cationic structures.

PPTS: A Classic Mild Brønsted Acid Catalyst

PPTS functions as a source of the pyridinium ion, a weak acid capable of protonating substrates. This is particularly useful in reactions where stronger acids would cause decomposition or side reactions.[3][14] A prime example is the protection of an alcohol as a tetrahydropyranyl (THP) ether. The pyridinium ion protonates the dihydropyran, activating it for nucleophilic attack by the alcohol. The mildness of PPTS ensures that acid-labile groups elsewhere in the molecule often remain intact.[4][15]

Figure 2: Simplified workflow of PPTS catalysis in THP ether formation.

1,4-Dimethylpyridinium p-toluenesulfonate: An Alternative Activator

Lacking a proton on the nitrogen, 1,4-Dimethylpyridinium p-toluenesulfonate cannot act as a Brønsted acid catalyst in the same way. However, it is described as an organic acid catalyst used in processes like esterification.[5][16] Its catalytic activity may arise from several possibilities:

-

Lewis Acidity: The positively charged pyridinium ring can act as a Lewis acid, activating carbonyl groups towards nucleophilic attack.

-

Ionic Liquid Effects: Its nature as a pyridinium-based ionic liquid could influence reaction rates and selectivities by providing a unique reaction medium.[5]

-

General Acid Catalysis: While the N-H proton is absent, C-H protons on the ring are slightly acidic and could potentially participate in catalysis, though this is a much weaker effect.

The primary role appears to be in contexts where a non-nucleophilic cation can facilitate a reaction, such as in certain esterifications.[16]

Applications in Organic Synthesis: Established Workhorse vs. Niche Player

The differences in mechanism and properties are directly reflected in the common applications of each reagent.

The Broad Utility of PPTS

PPTS is a versatile catalyst with a wide range of documented uses.[2][10][17]

-

Protecting Group Chemistry: This is the hallmark application of PPTS. It is a go-to catalyst for the formation of acetals and ketals, including the protection of alcohols as THP ethers and aldehydes/ketones as dioxolanes.[1][2][18] It is equally effective for the mild deprotection of silyl ethers (e.g., TBDMS) and THP ethers.[1][2]

-

Esterification and Transesterification: It serves as a mild catalyst for forming esters from carboxylic acids and alcohols.[10]

-

Rearrangements and Other Transformations: PPTS has been used to facilitate reactions like the Claisen rearrangement and regioselective azidoalkoxylation of enol ethers.[10]

The Specialized Role of 1,4-Dimethylpyridinium p-toluenesulfonate

The documented applications for this reagent are significantly more specialized.

-

Esterification Catalyst: It has been specifically cited as a catalyst in the esterification process for preparing side chains of nonlinear optical polymers.[16]

-

Ionic Liquids: Its structure places it within the class of pyridinium-based ionic liquids, suggesting potential applications as a solvent or co-catalyst in this context.[5]

Experimental Protocols: A Practical Guide

Protocol: Protection of a Primary Alcohol using PPTS (THP Ether Formation)

This protocol describes a general procedure for the tetrahydropyranylation of a primary alcohol.[19]

Materials:

-

Primary alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine and Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of PPTS (0.05 - 0.1 eq) to the solution and stir.

-

Add DHP (1.2 - 1.5 eq) dropwise to the reaction mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Conclusion: Selecting the Right Tool for the Job

The distinction between Pyridinium p-toluenesulfonate (PPTS) and 1,4-Dimethylpyridinium p-toluenesulfonate is a clear illustration of how subtle structural modifications can lead to significant functional divergence.

-

PPTS is the quintessential mild Brønsted acid catalyst. Its utility is broad and well-established, making it an indispensable tool for protecting group manipulations and other acid-catalyzed transformations where substrate sensitivity is a concern. The presence of the N-H proton is the key to its function.

-

1,4-Dimethylpyridinium p-toluenesulfonate , due to its quaternized nitrogen, is not a direct analogue of PPTS. It functions through alternative catalytic modes, likely as a Lewis acid or by leveraging its properties as an ionic liquid. Its applications are more niche and specialized.

For the practicing chemist, the choice is clear: for standard mild acid catalysis, particularly in the vast field of protecting group chemistry, PPTS is the proven and reliable choice. 1,4-Dimethylpyridinium p-toluenesulfonate represents a more specialized tool, to be considered in contexts where its unique ionic and Lewis acidic properties might offer a specific advantage, such as in certain polymer chemistry applications.

References

-

Vertex AI Search. (2023). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. 10

-

Benchchem. 1,4-Dimethylpyridinium p-toluenesulfonate | 78105-28-9. 5

-

PrepChem.com. Synthesis of pyridinium p-toluenesulfonate. 7

-

Brainly.com. (2023). What is the pKa of pyridinium (in PPTS)?. 8

-

Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25°C. 9

-

Common Organic Chemistry. Pyridinium p-Toluenesulfonate (PPTS). 11

-

Sigma-Aldrich. 1,4-Dimethylpyridinium p-toluenesulfonate 98%.

-

ChemicalBook. Pyridinium p-Toluenesulfonate synthesis. 20

-

ChemicalBook. Pyridinium p-Toluenesulfonate | 24057-28-1. 12

-

PubChem. 1,4-Dimethylpyridinium p-toluenesulfonate. 21

-

PMC. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited. 3

-

Wikipedia. Pyridinium p-toluenesulfonate. 1

-

Chem-Impex. Pyridinium p-toluenesulfonate. 13

-

Benchchem. Application Notes and Protocols: Acetal-Based Protecting Groups for Alcohols. 19

-

ChemicalBook. (2024). Pyridinium p-Toluenesulfonate: Versatile Catalyst Driving Efficient Synthesis in Chemical Research. 17

-

Santa Cruz Biotechnology. 1,4-Dimethylpyridinium p-toluenesulfonate | CAS 78105-28-9. 6

-

ChemicalBook. (2019). Applications of Pyridinium p-Toluenesulfonate. 2

-

Sigma-Aldrich. 1,4-Dimethylpyridinium p-toluenesulfonate 98%. 16

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. 4

-

Organic Synthesis. Protecting Groups. 18

-

ChemicalBook. (2026). Pyridinium p-toluenesulfonate: High-efficiency catalysis, safe and reliable. 14

-

Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). 15

-

Willingdon College, Sangli. Protection (and deprotection) of Functional Groups. 22

-

Slideshare. Protecting Groups. 23

-

Slideshare. Protecting groups. 24

Sources

- 1. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 2. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,4-Dimethylpyridinium p-toluenesulfonate | 78105-28-9 | Benchchem [benchchem.com]

- 6. Additional Stains, Dyes and Fluorescent Probes | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. brainly.com [brainly.com]

- 9. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 10. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 11. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]

- 12. Pyridinium p-Toluenesulfonate | 24057-28-1 [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Pyridinium p-toluenesulfonate: High-efficiency catalysis, safe and reliable | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 16. 1,4-二甲基吡啶鎓对甲苯磺酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Pyridinium p-Toluenesulfonate: Versatile Catalyst Driving Efficient Synthesis in Chemical Research_Chemicalbook [chemicalbook.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. benchchem.com [benchchem.com]

- 20. Pyridinium p-Toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 21. 1,4-Dimethylpyridinium p-toluenesulfonate | C14H17NO3S | CID 10989591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 23. Protecting Groups | PPT [slideshare.net]

- 24. Protecting groups | PPTX [slideshare.net]

Navigating the Synthesis and Safety of 1,4-Dimethylpyridinium p-Toluenesulfonate: A Technical Guide for Researchers

For the modern researcher in drug discovery and development, a comprehensive understanding of reagent properties, from their synthesis to their safe handling, is paramount. 1,4-Dimethylpyridinium p-toluenesulfonate, a versatile pyridinium salt, serves as a valuable catalyst in various organic transformations. This guide provides an in-depth technical overview of its core characteristics, synthesis, and critical safety protocols, designed to empower scientists in its effective and safe utilization.

Compound Profile and Core Properties

1,4-Dimethylpyridinium p-toluenesulfonate is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion. This structure imparts its utility as a mild, organic-soluble acid catalyst.

| Property | Value | Source |

| IUPAC Name | 1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |

| CAS Number | 78105-28-9 | |

| Molecular Formula | C₁₄H₁₇NO₃S | |

| Molecular Weight | 279.35 g/mol | |

| Appearance | White to off-white powder, crystals, or chunks | |

| Melting Point | 148-151 °C | |

| Solubility | Soluble in methanol (25 mg/mL) |

Synthesis Pathway: Quaternization of 1,4-Dimethylpyridine

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is typically achieved through the quaternization of 1,4-dimethylpyridine with a p-toluenesulfonic acid derivative. This reaction is a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the sulfonyl group.

A common laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a round-bottomed flask, dissolve p-toluenesulfonic acid monohydrate in an excess of pyridine with swirling at ambient temperature.

-

Reaction Execution: Allow the reaction to proceed for approximately 20 minutes.

-

Workup: Remove the excess pyridine using a rotary evaporator.

-

Isolation and Purification: The resulting white crystals are then dried in a vacuum oven to yield the final product.

Caption: Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,4-Dimethylpyridinium p-toluenesulfonate is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Caption: GHS Exclamation Mark Pictogram.

Safety and Handling Protocols

Given its hazard profile, stringent safety measures are essential when handling 1,4-Dimethylpyridinium p-toluenesulfonate in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture.

Emergency Procedures

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides may be formed.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, carefully sweep up the material and place it in a suitable container for disposal. For large spills, dike the area and collect the material. Avoid generating dust.

Applications in a Research and Development Context

1,4-Dimethylpyridinium p-toluenesulfonate's primary role in a research setting, particularly in drug development, is as a mild acid catalyst. Its organic-soluble nature makes it compatible with a wide range of reaction conditions.

It is particularly useful for:

-

Esterification Reactions: Catalyzing the formation of esters, a common functional group in many pharmaceutical compounds.

-

Acetal and Ketal Formation/Cleavage: Protecting or deprotecting aldehyde and ketone functionalities, which is a critical step in the multi-step synthesis of complex molecules.

-

Preparation of Silyl Ethers: Used in the protection of alcohol groups.

The mild acidity of 1,4-dimethylpyridinium p-toluenesulfonate is advantageous when working with sensitive substrates that might decompose under harsher acidic conditions.

Caption: Applications in Organic Synthesis.

Toxicological and Ecological Information

Similarly, comprehensive ecological data is limited. As a general precaution, releases into the environment should be avoided to prevent potential harm to aquatic life.

Conclusion

1,4-Dimethylpyridinium p-toluenesulfonate is a valuable reagent for the research scientist, offering a mild and effective catalytic option for various synthetic transformations. A thorough understanding of its properties and adherence to stringent safety protocols are crucial for its responsible and effective use in the laboratory. This guide provides the foundational knowledge to achieve that, empowering researchers to leverage this compound's capabilities while prioritizing safety.

References

-

PubChem. 1,4-Dimethylpyridinium p-toluenesulfonate. National Center for Biotechnology Information. [Link]

-

Alkali Scientific. 1,4-Dimethylpyridinium p-toluenesulfonate, 1 X 10 g (514888-10G). [Link]

-

Loba Chemie. PYRIDINIUM-P-TOLUENESULFONATE FOR SYNTHESIS MSDS. [Link]

-

Durham Tech. SAFETY DATA SHEET. [Link]

-

PharmaCompass.com. pyridinium p-toluene sulfonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

Pyridinium p-Toluenesulfonate (PPTS): A Keystone Catalyst for Dimethyl Acetal Chemistry in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of reactive moieties, the carbonyl group of aldehydes and ketones is frequently masked to prevent unwanted side reactions. The dimethyl acetal stands out as a robust and reliable protecting group, valued for its stability across a wide range of non-acidic conditions. The choice of catalyst for the formation and cleavage of these acetals is critical, as harsh conditions can compromise sensitive functional groups elsewhere in the molecule.

Pyridinium p-toluenesulfonate (PPTS) has emerged as a preeminent catalyst for these transformations.[1][2] It is a mild, organic-soluble, and weakly acidic salt, offering a significant advantage over stronger protic acids like its precursor, p-toluenesulfonic acid (TsOH).[3][4] Its gentle nature ensures high chemoselectivity, preserving the integrity of acid-sensitive substrates while efficiently catalyzing the desired reaction.[5] This guide provides a comprehensive technical overview of PPTS, focusing on its application in the synthesis and cleavage of dimethyl acetals, detailing the underlying mechanisms, providing field-proven experimental protocols, and exploring its utility in complex molecular synthesis.

Section 1: The Reagent - Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a colorless, solid salt formed from the simple acid-base reaction between pyridine and p-toluenesulfonic acid.[5][6] This straightforward preparation, combined with its excellent solubility in common organic solvents like dichloromethane, chloroform, and acetone, makes it a convenient and accessible laboratory reagent.[3]

Physicochemical Properties

The key properties of PPTS are summarized in the table below, highlighting its suitability as a laboratory-ready acid catalyst.

| Property | Value | Source(s) |

| CAS Number | 24057-28-1 | [5][7] |

| Molecular Formula | C₁₂H₁₃NO₃S | [5] |

| Molecular Weight | 251.30 g/mol | [5][7] |

| Appearance | Colorless solid | [3][5][7] |

| Melting Point | 120 °C (248 °F; 393 K) | [5] |

| pKa | 5.21 (of the pyridinium ion) | [5] |

The 'Gentle Acid' Advantage

The primary advantage of PPTS lies in its attenuated acidity compared to p-toluenesulfonic acid.[3] While TsOH is a strong acid and typically exists as a monohydrate, PPTS is anhydrous and provides a controlled, weakly acidic environment.[3] This "gentle" catalysis is particularly crucial when working with complex molecules that contain other acid-labile groups, such as silyl ethers (e.g., TBDMS) or other protecting groups, allowing for selective transformations that would be impossible with stronger acids.[3][5]

Section 2: Synthesis of Dimethyl Acetals with PPTS

The formation of an acetal is a reversible reaction where a carbonyl compound reacts with two equivalents of an alcohol in the presence of an acid catalyst to form a geminal-diether and water.[8] To drive the equilibrium toward the product, water must be removed, often through azeotropic distillation with a Dean-Stark trap or by using a chemical dehydrating agent.[8][9]

Mechanism of PPTS-Catalyzed Acetal Formation

The catalytic cycle begins with the protonation of the carbonyl oxygen by the pyridinium ion, which significantly enhances the electrophilicity of the carbonyl carbon.[10] This is followed by the nucleophilic attack of a methanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group by PPTS creates a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion, which is then readily attacked by a second molecule of methanol. A final deprotonation step regenerates the pyridinium catalyst and yields the dimethyl acetal.[8][10][11]

Caption: Mechanism of PPTS-catalyzed dimethyl acetal formation.

Detailed Experimental Protocol: Protection of Benzaldehyde

This protocol describes a standard procedure for the formation of benzaldehyde dimethyl acetal using PPTS as the catalyst and trimethyl orthoformate as a dehydrating agent.[12]

Reagents & Equipment:

-

Benzaldehyde (1.0 equiv)

-

Methanol (as solvent)

-

Trimethyl orthoformate (2.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution of benzaldehyde in methanol, add trimethyl orthoformate.

-

Add a catalytic amount of PPTS to the mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the pure dimethyl acetal.

Section 3: Deprotection of Dimethyl Acetals with PPTS

The cleavage of acetals is an acid-catalyzed hydrolysis, essentially the reverse of the formation mechanism.[9] The mildness of PPTS makes it an excellent choice for deprotection, especially in the later stages of a synthesis where the substrate is complex and contains sensitive functionalities.[13]

Mechanism of PPTS-Catalyzed Acetal Deprotection

The deprotection sequence is initiated by the protonation of one of the acetal's oxygen atoms by PPTS. This facilitates the elimination of a molecule of methanol, leading to the formation of the same key oxocarbenium ion intermediate seen in the forward reaction. Nucleophilic attack by water on this electrophilic species, followed by proton transfer and loss of a second methanol molecule, ultimately regenerates the carbonyl group and the pyridinium catalyst.[9][14]

Caption: Mechanism of PPTS-catalyzed dimethyl acetal deprotection.

Detailed Experimental Protocol: Deprotection of Benzaldehyde Dimethyl Acetal

This protocol provides a general method for the hydrolysis of a dimethyl acetal using PPTS in a mixed aqueous-organic solvent system.[14]

Reagents & Equipment:

-

Dimethyl Acetal (1.0 equiv)

-

Acetone/Water mixture (e.g., 4:1 v/v)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equiv)

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the dimethyl acetal in an acetone/water solvent mixture.

-

Add a catalytic amount of PPTS to the solution.

-

Heat the reaction mixture (e.g., to 50-75 °C) and monitor its progress by TLC or GC.[14]

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

-

Remove the bulk of the organic solvent (acetone) under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting aldehyde or ketone product via standard methods if necessary.

Comparative Data for Acetal Deprotection

The following table presents representative conditions for the deprotection of a dimethyl acetal, illustrating the efficacy of PPTS.

| Acetal Substrate | Reagents and Conditions | Yield (%) | Reference |

| Generic Dimethyl Acetal | PPTS, Acetone/Water, 75°C, 9 h | 96 | [14] |

Section 4: Applications in Complex Synthesis

The true value of a synthetic method is demonstrated in its application to the construction of complex molecules. PPTS has been employed in numerous total syntheses where mild and selective protection or deprotection of a carbonyl was paramount. For instance, it has been used in the total synthesis of tetrahydrolipstatin, where its mildness was essential for the integrity of the overall molecular framework.[3] It is also frequently used for the selective cleavage of silyl ethers, such as TBDMS, in the presence of more robust silyl ethers like TBDPS, further highlighting its role in orthogonal protection strategies.[3]

Caption: General workflow for using PPTS in a multi-step synthesis.

Conclusion

Pyridinium p-toluenesulfonate (PPTS) is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of mild acidity, operational simplicity, and high efficacy makes it the catalyst of choice for the formation and cleavage of dimethyl acetals, particularly in the context of sensitive and complex substrates. The ability to exert precise control over the protection and deprotection of carbonyl groups under gentle conditions allows for more elegant and efficient synthetic routes, ultimately accelerating research and development in chemistry, materials science, and drug discovery. As synthetic targets become increasingly complex, the demand for reliable and selective reagents like PPTS will only continue to grow.

References

-

Lin, S., et al. (2010). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 15(1), 349-360. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Efficiency in Organic Synthesis with Pyridinium p-Toluenesulfonate (PPTS). [Link]

-

Wikipedia. (2023). Pyridinium p-toluenesulfonate. [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]

-

SlideServe. (2011). 17.8 Acetal Formation. [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. [Link]

-

YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]

-

YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). PPTS in Organic Synthesis: A Catalyst for Innovation. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 6. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethylpyridinium p-toluenesulfonate

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dimethylpyridinium p-toluenesulfonate, with a specific focus on its melting point and physical state. Designed for researchers, scientists, and professionals in drug development and catalysis, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this compound.

Introduction: The Significance of Pyridinium Salts in Modern Chemistry

Pyridinium salts are a class of organic compounds that have garnered significant attention due to their versatile applications, ranging from catalysis to their use as ionic liquids.[1][2] 1,4-Dimethylpyridinium p-toluenesulfonate, a derivative of pyridinium p-toluenesulfonate (PPTS), is a notable member of this family. Its utility as a catalyst in processes such as esterification for the preparation of nonlinear optical polymers underscores the importance of its physical properties in determining its efficacy and handling. The melting point and physical state of a catalyst are critical parameters that influence its stability, solubility, and performance in a given reaction environment.[3] A thorough understanding of these characteristics is paramount for process optimization and the development of robust synthetic methodologies.

Physicochemical Profile of 1,4-Dimethylpyridinium p-toluenesulfonate

1,4-Dimethylpyridinium p-toluenesulfonate is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate anion. Its chemical structure and key identifiers are summarized below.

Chemical Structure and Data Summary

The structural formula and core data for 1,4-Dimethylpyridinium p-toluenesulfonate are presented in the following table for quick reference.

| Property | Value |

| IUPAC Name | 1,4-dimethylpyridin-1-ium; 4-methylbenzenesulfonate |

| CAS Number | 78105-28-9 |

| Molecular Formula | C₁₄H₁₇NO₃S |

| Molecular Weight | 279.35 g/mol |

| Physical State | Powder, crystals, or chunks |

| Melting Point | 148-151 °C |

| Solubility | Soluble in methanol (25 mg/mL, clear) |

The following diagram illustrates the ionic pairing of the 1,4-dimethylpyridinium cation and the p-toluenesulfonate anion.

Caption: Ionic structure of 1,4-Dimethylpyridinium p-toluenesulfonate.

In-depth Analysis of Physical State and Melting Point

Physical State: A Crystalline Solid

1,4-Dimethylpyridinium p-toluenesulfonate exists as a crystalline solid at ambient temperatures, appearing as a powder, crystals, or chunks. The crystalline nature of this salt is a direct consequence of the strong electrostatic interactions between the positively charged 1,4-dimethylpyridinium cation and the negatively charged p-toluenesulfonate anion, which leads to a highly ordered crystal lattice. The physical form of the solid can influence its handling properties, dissolution rate, and surface area, which can be a critical factor in heterogeneous catalysis.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For 1,4-Dimethylpyridinium p-toluenesulfonate, the literature value for the melting point is in the range of 148-151 °C . This relatively high melting point is indicative of the strong ionic forces within the crystal lattice.

The sharpness of the melting point range is a crucial indicator of the compound's purity.[4] Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.[5][6] Therefore, an experimentally determined melting point that is sharp and within the specified range provides strong evidence of a high-purity sample.

From a practical standpoint, the melting point dictates the upper-temperature limit for the storage and application of the solid-state catalyst. For reactions conducted at elevated temperatures, a catalyst with a high melting point is desirable to ensure its thermal stability and prevent decomposition or phase changes that could alter its catalytic activity.[3]

Experimental Protocol: Determination of Melting Point

The following is a standardized protocol for the accurate determination of the melting point of 1,4-Dimethylpyridinium p-toluenesulfonate using a modern digital melting point apparatus. This self-validating system ensures reproducibility and accuracy.

Methodology

-

Sample Preparation:

-

Ensure the 1,4-Dimethylpyridinium p-toluenesulfonate sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle.[7]

-

Pack a capillary tube to a height of 2-3 mm with the powdered sample by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 20 °C below the expected melting point (around 128 °C).

-

Set a heating rate of 10-15 °C per minute for a rapid preliminary determination.

-

-

Preliminary Measurement (Rapid Scan):

-

Start the heating program and observe the sample.

-

Record the approximate temperature at which the sample begins to melt and the temperature at which it is completely molten. This provides a rough melting range.

-

-

Accurate Measurement (Slow Scan):

-

Allow the apparatus to cool to at least 20 °C below the preliminary melting point.

-

Insert a new packed capillary tube.

-

Set the heating rate to a slow 1-2 °C per minute through the expected melting range.

-

Carefully observe and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.

-

-

Validation:

-

Repeat the accurate measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2 °C.

-

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for melting point determination.

Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is typically achieved through the quaternization of 1,4-dimethylpyridine with a p-toluenesulfonic acid derivative. This reaction involves a nucleophilic attack by the nitrogen atom of the pyridine ring on the electrophilic center of the tosylating agent. A general representation of this synthesis is provided below.

Caption: General synthesis pathway for 1,4-Dimethylpyridinium p-toluenesulfonate.

Conclusion

The physical state and melting point of 1,4-Dimethylpyridinium p-toluenesulfonate are fundamental properties that are intrinsically linked to its chemical identity, purity, and performance as a catalyst. Its crystalline solid form and high melting point of 148-151 °C are indicative of a stable ionic compound. For researchers and developers, a precise determination of the melting point serves as a reliable and straightforward method for quality control and for defining the operational limits of this versatile chemical. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application and study of 1,4-Dimethylpyridinium p-toluenesulfonate in various scientific endeavors.

References

-

Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Available from: [Link]

-

Inspenet. Importance of melting point in the life cycle of metals. Available from: [Link]

-

Wikipedia. Pyridinium p-toluenesulfonate. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Pyridinium Dinitramide Salt. Available from: [Link]

-

University of Massachusetts Amherst. "Synthesis and characterizations of pyridinium salts including poly(pyr". Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Available from: [Link]

-

Wikipedia. Pyridinium. Available from: [Link]

-

PMC. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Available from: [Link]

-

Semantic Scholar. Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

SlideShare. experiment (1) determination of melting points. Available from: [Link]

-

StuDocu. Determination of Melting Point. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

Semantic Scholar. Article. Available from: [Link]

-

polySpectra. What is Melting Point? Understanding the Basics and Importance of Melting Point in Chemistry. Available from: [Link]

-

METTLER TOLEDO. DETERMINATION OF MELTING POINTS. Available from: [Link]

-

The Metal Casting. The Melting Points of Metals: Understand the Crucial Role They Play. Available from: [Link]

-

Organic Syntheses. n-DODECYL (LAURYL) p-TOLUENESULFONATE. Available from: [Link]

-

EBSCO. Melting Point | Chemistry | Research Starters. Available from: [Link]

-

Chemistry LibreTexts. 6.1B: Uses of Melting Points. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]

- 3. inspenet.com [inspenet.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Melting Point | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to 1,4-Dimethylpyridinium p-toluenesulfonate: Synthesis, Catalytic Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpyridinium p-toluenesulfonate is a quaternary ammonium salt that has garnered interest in various chemical applications, most notably as a catalyst in organic synthesis. This guide provides a comprehensive overview of its chemical identity, synthesis, mechanistic action, and key applications, with a focus on its utility for professionals in research and development.

Part 1: Chemical Identity and Properties

1,4-Dimethylpyridinium p-toluenesulfonate is an organic salt composed of a 1,4-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion.

Synonyms and Identifiers:

While the primary name is 1,4-Dimethylpyridinium p-toluenesulfonate, it is also known by its IUPAC name: 1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate .[1] It is crucial to distinguish it from the related but structurally different compound, Pyridinium p-toluenesulfonate (PPTS).

| Identifier | Value |

| CAS Number | 78105-28-9[2] |

| Molecular Formula | C₁₄H₁₇NO₃S[2] |

| Molecular Weight | 279.35 g/mol [2] |

| InChI Key | DKEMQXFWHOQUEA-UHFFFAOYSA-M[2] |

| Canonical SMILES | Cc1cccc1.Cc1ccc(S(=O)(=O)[O-])cc1[2] |

Physicochemical Properties:

This compound typically presents as a powder, crystals, or chunks.[2] It has a melting point in the range of 148-151 °C.[2] It is soluble in methanol.[2]

Part 2: Synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate

The synthesis of 1,4-Dimethylpyridinium p-toluenesulfonate is generally achieved through the quaternization of 1,4-dimethylpyridine. This reaction involves the formation of a new carbon-nitrogen bond, where the nitrogen atom of the pyridine ring acts as a nucleophile.

General Synthesis Pathway:

Caption: General synthesis pathway for 1,4-Dimethylpyridinium p-toluenesulfonate.

Detailed Experimental Protocol (Illustrative):

Materials:

-

p-Toluenesulfonic acid monohydrate

-

Pyridine

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under a nitrogen atmosphere, dissolve p-toluenesulfonic acid monohydrate in anhydrous THF in a reaction flask with stirring at room temperature.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of pyridine in anhydrous THF dropwise to the cooled reaction mixture over 20-30 minutes.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

Filter the resulting solid product under a nitrogen atmosphere.

-

Wash the filter cake with a small amount of anhydrous THF.

-

Dry the collected solid in a vacuum oven at 45-50 °C for approximately 4 hours to yield the final product.

Self-Validation: The purity of the synthesized product can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Part 3: Catalytic Applications and Mechanism

1,4-Dimethylpyridinium p-toluenesulfonate is recognized for its role as a catalyst, particularly in esterification reactions and in the preparation of specialized polymers.

Catalyst in Esterification Reactions:

This compound serves as a dimethyl derivative of pyridinium p-toluenesulfonate (PPTS) and has been utilized as a catalyst in the esterification process.[2] Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including pharmaceuticals and fragrances.

Catalytic Mechanism: The catalytic activity of pyridinium salts in esterification generally involves the activation of the carboxylic acid. The pyridinium cation can act as a proton donor, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through the formation of an N-acyl pyridinium ion as a key intermediate.

Caption: Proposed catalytic mechanism for esterification.

Application in Nonlinear Optical (NLO) Materials:

1,4-Dimethylpyridinium p-toluenesulfonate has been employed as a catalyst in the esterification process for preparing the side chains of nonlinear optical (NLO) polymers.[2] NLO materials are essential for a variety of photonic and optoelectronic applications, including optical data storage, telecommunications, and optical computing. The catalytic role of this compound is to facilitate the attachment of NLO-active chromophores to the polymer backbone.

Illustrative Experimental Protocol for Catalytic Esterification:

The following is a general procedure for a catalytic esterification reaction, which can be adapted for use with 1,4-Dimethylpyridinium p-toluenesulfonate.

Materials:

-

Carboxylic acid

-

Alcohol

-

1,4-Dimethylpyridinium p-toluenesulfonate (catalytic amount, e.g., 1-10 mol%)

-

Anhydrous solvent (e.g., isooctane)

Procedure:

-

In a reaction flask, combine the carboxylic acid (1 equivalent) and the alcohol (1 equivalent) in the anhydrous solvent.

-

Add the catalytic amount of 1,4-Dimethylpyridinium p-toluenesulfonate to the mixture.

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the resulting ester using techniques such as flash chromatography.

Self-Validation: The identity and purity of the final ester product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dimethylpyridinium p-toluenesulfonate.

Hazard Identification:

Based on available safety data, this compound is classified as follows:

-

Skin Irritation: Causes skin irritation (Category 2).[1]

-

Eye Irritation: Causes serious eye irritation (Category 2).[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]

The signal word for this compound is "Warning".[2]

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a dust mask (such as a US N95 type) is recommended.[2]

-

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops and persists.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

1,4-Dimethylpyridinium p-toluenesulfonate is a valuable catalytic tool for researchers and professionals in organic synthesis and materials science. Its efficacy in promoting esterification reactions, coupled with its application in the development of advanced NLO materials, underscores its importance. By understanding its chemical properties, synthesis, and catalytic mechanisms, and by adhering to strict safety protocols, scientists can effectively leverage this compound in their research and development endeavors.

References

-

PubChem. 1,4-Dimethylpyridinium p-toluenesulfonate. National Center for Biotechnology Information. [Link].

-

PrepChem. Synthesis of pyridinium p-toluenesulfonate. [Link].

-

Loba Chemie. PYRIDINIUM-P-TOLUENESULFONATE FOR SYNTHESIS MSDS. [Link].

-

Wang, B., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906-2912. [Link].

-

Ren, Y., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 349-352. [Link].

Sources

Acid-Base Profiling of 1,4-Dimethylpyridinium p-Toluenesulfonate Salts

Executive Summary: The Basicity Paradox

Correcting the Premise: For researchers and drug developers, it is critical to immediately clarify the physicochemical nature of 1,4-Dimethylpyridinium p-toluenesulfonate . Strictly speaking, this salt exhibits negligible basicity in the Brønsted-Lowry sense.

-

The Cation (1,4-Dimethylpyridinium): A permanently charged quaternary ammonium species. It has no lone pair on the nitrogen to accept a proton. Instead, it acts as a C-H acid (Lewis acid/carbon acid).

-

The Anion (p-Toluenesulfonate / Tosylate): The conjugate base of a strong acid (

-toluenesulfonic acid, pKa

Therefore, this guide reorients the "basicity" inquiry into the two chemically relevant parameters that dictate the salt's reactivity and stability:

-

C-H Acidity (pKa): The deprotonation of the 4-methyl group to form a reactive anhydrobase (ylide) .

-

Pseudobase Formation (

): The susceptibility of the ring to nucleophilic attack by hydroxide (

Molecular Architecture & Electronic Properties

The Cationic Core (Electrophile)

The 1,4-dimethylpyridinium cation (also known as

- -Protons (Ring): Highly acidic but unstable upon deprotonation.

- -Methyl Protons (Position 4): The primary site of reactivity. The resulting negative charge is stabilized by resonance with the quaternary nitrogen, forming a neutral, quinoid-like structure known as an anhydrobase .

The Anionic Counterpart (Spectator)

The tosylate anion (

Quantitative Analysis: pKa and Equilibrium Constants

C-H Acidity (Ylide Formation)

The most relevant "pKa" for this molecule is the ionization of the 4-methyl group.

| Solvent System | Estimated pKa | Context |

| DMSO | 20.4 - 21.0 | Standard Bordwell acidity scale. The anhydrobase is stable. |

| Water | ~16 - 18 | Extrapolated.[1] The high dielectric constant stabilizes the charge, but the anhydrobase is prone to hydrolysis. |

| Ethanol | ~18.5 | Relevant for organic synthesis applications. |

Note: These values indicate that while the methyl protons are acidic compared to toluene (pKa ~43), they are weak acids requiring strong bases (e.g., NaOEt, DBU) for significant deprotonation.

Pseudobase Formation ( )

In highly alkaline aqueous solutions, hydroxide ions do not deprotonate the methyl group exclusively; they may attack the ring carbon (usually C2) to form a pseudobase .

- Value: Typically > 12.5 for 4-methyl substituted pyridiniums.

-

Significance: At physiological pH (7.4), the equilibrium lies entirely to the left (cationic form). This ensures the salt remains stable and soluble in biological fluids.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways for the 1,4-dimethylpyridinium cation when exposed to basic conditions.

Caption: Competitive pathways for 1,4-dimethylpyridinium. The solid red arrow represents the C-H acidity (ylide formation), while the dashed green arrow represents pseudobase formation.

Experimental Protocols

Protocol A: Spectrophotometric Determination of C-H Acidity

Use this protocol to determine the pKa of the methyl group.

Principle: The cation absorbs in the UV region (approx. 250–260 nm). The conjugate base (anhydrobase) has an extended conjugated system, causing a bathochromic shift (red shift) to the visible region (approx. 350–400 nm).

Materials:

-

UV-Vis Spectrophotometer (Double beam).

-

Solvent: Anhydrous DMSO or Ethanol/Water mixtures.

-

Base: Standardized NaOH or DBU solution.

-

Buffer series (Borate/Phosphate) for pH 10–14 (if aqueous).

Step-by-Step Workflow:

-

Preparation: Prepare a

M stock solution of 1,4-dimethylpyridinium p-toluenesulfonate in the chosen solvent. -

Baseline Scan: Record the UV-Vis spectrum (200–500 nm) of the pure salt solution.

-

Titration:

-

Aliquot 3.0 mL of stock solution into a quartz cuvette.

-

Sequentially add micro-liter volumes of the standardized base.

-

After each addition, mix thoroughly and record the absorbance at

of the anhydrobase (typically ~380 nm).

-

-

Data Analysis:

-

Plot Absorbance vs. pH (or equivalent base equivalents).

-

Use the Henderson-Hasselbalch equation to solve for pKa at the inflection point.

-

Self-Validation: The presence of a clear isosbestic point in the overlaid spectra confirms a clean two-component equilibrium (Cation

Anhydrobase) without decomposition.

-

Protocol B: NMR Titration ( )

Use this for structural verification of the deprotonation site.

-

Dissolve 10 mg of the salt in

. -

Record

NMR. Identify the singlet for -

Add

(40% in -

Observation: The

peak will broaden and eventually disappear due to rapid deuterium exchange (

Applications in Drug Development[1]

Understanding the acid-base profile of this salt is crucial for:

-

Prodrug Synthesis: The anhydrobase (ylide) is a potent nucleophile. It can be reacted with electrophilic drug payloads to create pyridinium-linked prodrugs that target mitochondria (due to the permanent positive charge).

-

Solubility Enhancement: The tosylate counterion provides excellent aqueous solubility compared to halides (iodides/chlorides), making it a preferred form for formulation.

-

Metabolic Stability: The 4-methyl group is a metabolic "soft spot." Knowing its pKa helps predict its susceptibility to oxidative metabolism (e.g., by CYP450s) versus chemical deprotonation in basic tissue compartments.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

-

Evans, D. A. (2005).[2] Evans pKa Table.[2] Harvard University.

-

Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Advances in Heterocyclic Chemistry, 1, 339-437.